molecular formula C18H25F3N2O2 B4927754 (3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol

Cat. No. B4927754
M. Wt: 358.4 g/mol
InChI Key: ZNHXBJIGYNGXSO-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol, also known as WIN 35428, is a potent dopamine reuptake inhibitor that has been extensively studied for its potential as a treatment for various neurological disorders.

Mechanism of Action

(3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol 35428 works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. By increasing the availability of dopamine in the brain, (3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol 35428 can enhance the activity of dopaminergic neurons and improve cognitive function.
Biochemical and Physiological Effects:
(3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol 35428 has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced attention and memory, and reduced drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the key advantages of (3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol 35428 is its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes. However, one limitation of (3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol 35428 is its relatively short half-life, which can make it difficult to maintain consistent levels of drug exposure over time.

Future Directions

There are several promising directions for future research on (3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol 35428, including the development of more potent and selective dopamine reuptake inhibitors, the investigation of its potential as a treatment for other neurological disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of (3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol 35428 in combination with other drugs or behavioral therapies may hold promise for enhancing its therapeutic efficacy.

Synthesis Methods

The synthesis of (3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol 35428 involves several steps, including the reaction of 4-piperidone with 2-(trifluoromethyl)benzyl chloride to form 1-(2-(trifluoromethyl)benzyl)-4-piperidone, which is then reduced to (3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol.

Scientific Research Applications

(3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol 35428 has been extensively studied for its potential as a treatment for various neurological disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and addiction to drugs of abuse.

properties

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c19-18(20,21)15-4-2-1-3-13(15)11-22-8-7-16(17(25)12-22)23-9-5-14(24)6-10-23/h1-4,14,16-17,24-25H,5-12H2/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHXBJIGYNGXSO-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'R*,4'R*)-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol

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